molecular formula C9H6Br2N2 B11806994 3,5-dibromo-2-(1H-pyrrol-1-yl)pyridine

3,5-dibromo-2-(1H-pyrrol-1-yl)pyridine

Cat. No.: B11806994
M. Wt: 301.96 g/mol
InChI Key: DTEAJRJZIXCYLR-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-(1H-pyrrol-1-yl)pyridine is a heterocyclic organic compound with the molecular formula C9H6Br2N2. It is a derivative of pyridine, substituted with bromine atoms at the 3 and 5 positions and a pyrrole ring at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-2-(1H-pyrrol-1-yl)pyridine typically involves the bromination of 2-(1H-pyrrol-1-yl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to facilitate the bromination process .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing safety measures for handling bromine and other reactive chemicals .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-(1H-pyrrol-1-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3,5-Dibromo-2-(1H-pyrrol-1-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dibromo-2-(1H-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms and the pyrrole ring contribute to its reactivity and ability to form stable complexes with other molecules. This compound can act as a ligand, binding to metal centers in coordination chemistry, or as a reactive intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-2-(1H-pyrazol-1-yl)pyridine
  • 3,5-Dibromo-2-(1H-imidazol-1-yl)pyridine
  • 3,5-Dibromo-2-(1H-triazol-1-yl)pyridine

Uniqueness

3,5-Dibromo-2-(1H-pyrrol-1-yl)pyridine is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties compared to other similar compounds.

Properties

Molecular Formula

C9H6Br2N2

Molecular Weight

301.96 g/mol

IUPAC Name

3,5-dibromo-2-pyrrol-1-ylpyridine

InChI

InChI=1S/C9H6Br2N2/c10-7-5-8(11)9(12-6-7)13-3-1-2-4-13/h1-6H

InChI Key

DTEAJRJZIXCYLR-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=N2)Br)Br

Origin of Product

United States

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